3-(1-Amino-2-fluoroethyl)benzonitrile

Description

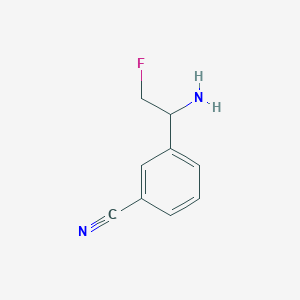

3-(1-Amino-2-fluoroethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted at the 3-position with a 1-amino-2-fluoroethyl group. Its molecular formula is C₉H₉FN₂ (calculated molecular weight: 166.18 g/mol), though discrepancies exist in reported data (e.g., lists it as C₁₀H₁₂N₄, possibly due to salt forms or errors).

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

3-(1-amino-2-fluoroethyl)benzonitrile |

InChI |

InChI=1S/C9H9FN2/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4,9H,5,12H2 |

InChI Key |

XLLZDBOXYLFJOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(CF)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-fluoroethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the bromine atom with the amino group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-fluoroethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can react with the fluoroethyl group under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitro or imine derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

3-(1-Amino-2-fluoroethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-fluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzonitrile moiety can interact with aromatic residues in proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and functional distinctions:

Structural and Functional Analysis

Fluorination Effects

- Fluorine’s electronegativity may stabilize hydrogen bonds in target interactions .

- Trifluoroethyl Analogs () : The -CF₃ group increases metabolic stability and lipophilicity, making such compounds candidates for prolonged activity in pharmaceuticals or agrochemicals. The (R)-enantiomer () highlights chiral specificity in biological systems .

Polar vs. Nonpolar Substitutions

- Hydroxyl vs. Fluoroethyl Groups : Replacing fluorine with a hydroxyl group () significantly increases polarity (logP reduction), improving aqueous solubility but limiting passive diffusion across membranes. This trade-off is critical for drug design .

- Chlorophenyl and Methoxyphenyl Groups : Bulky substituents () introduce steric effects that may hinder binding to compact active sites. The methoxy group’s electron-donating nature () could enhance π-π stacking in receptor interactions .

Metal-Containing Derivatives

- The ferrocene-containing analog () demonstrates unique redox properties, expanding applications beyond traditional organic compounds (e.g., electrochemical sensors or anticancer agents) .

Biological Activity

3-(1-Amino-2-fluoroethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, structure-activity relationships (SAR), and pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H10FN

- Molecular Weight : Approximately 165.18 g/mol

- Functional Groups : The compound features an amino group, a fluoroethyl side chain, and a nitrile group, which contribute to its biological properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound derivatives. For instance, derivatives incorporating the benzonitrile moiety have shown significant cytotoxicity against various cancer cell lines.

- Case Study : A study by Goreti Ribeiro Morais et al. demonstrated that derivatives of benzonitrile with modifications at the aniline nitrogen exhibited varying degrees of cytotoxicity against U87 glioblastoma cell lines, with IC50 values reported around 45.2 μM for certain derivatives compared to doxorubicin (IC50 = 57.89 μM) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzonitrile Derivative A | U87 | 45.2 ± 13.0 |

| Doxorubicin | U87 | 57.89 ± 0.19 |

Enzyme Modulation

This compound has been identified as a modulator of specific enzymes, potentially enhancing its pharmacological profile.

- Mechanism of Action : The fluoroethyl group enhances membrane permeability, allowing the compound to interact effectively with target enzymes and receptors . Studies suggest it may influence the activity of enzymes involved in metabolic pathways critical for cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into how modifications affect biological activity.

- Key Findings : Modifications at the amino group and the introduction of halogen atoms have been shown to significantly alter the potency and selectivity of these compounds against various biological targets . For example, substituting different halides on the aromatic ring can lead to improved metabolic stability and enhanced inhibitory effects on cancer cell growth.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

- Metabolic Stability : Preliminary data indicate that certain derivatives maintain high metabolic stability across species, with over 99% remaining after incubation in human microsomes .

- Toxicity Profile : In vitro toxicity assessments reveal acceptable profiles for several derivatives at concentrations below toxic thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.